2,4-dichlorophenyl 2-chloro-5-nitrobenzoate
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Overview
Description
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate is an organic compound with the molecular formula C14H8Cl3NO4. It is a derivative of benzoic acid, featuring both nitro and chloro substituents on the aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate typically involves the esterification of 2,4-dichlorophenol with 2-chloro-5-nitrobenzoic acid. This reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and reduce waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro substituents on the aromatic ring can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products
Nucleophilic substitution: Substituted derivatives depending on the nucleophile used.
Reduction: 2,4-dichlorophenyl 2-chloro-5-aminobenzoate.
Hydrolysis: 2,4-dichlorophenol and 2-chloro-5-nitrobenzoic acid.
Scientific Research Applications
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichlorophenyl 2-chloro-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules, potentially leading to antimicrobial effects. The chloro substituents may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichlorophenyl 2-chloro-4-nitrobenzoate
- 2,4-Dichlorophenyl 2-methyl-3-nitrobenzoate
- 2,4-Dichlorophenyl 4-nitrobenzoate
- 2,5-Dimethylphenyl 2-chloro-5-nitrobenzoate
- 2,4-Dichlorophenyl 3-nitrobenzoate
Uniqueness
2,4-Dichlorophenyl 2-chloro-5-nitrobenzoate is unique due to the specific positioning of its chloro and nitro groups, which can influence its reactivity and biological activity. The presence of both electron-withdrawing groups (chloro and nitro) on the aromatic ring can significantly affect the compound’s chemical properties and its interactions with biological targets .
Properties
IUPAC Name |
(2,4-dichlorophenyl) 2-chloro-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6Cl3NO4/c14-7-1-4-12(11(16)5-7)21-13(18)9-6-8(17(19)20)2-3-10(9)15/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZNBZWQEAREQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)OC2=C(C=C(C=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6Cl3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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